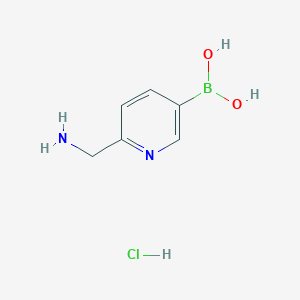

(6-(Aminomethyl)pyridin-3-yl)boronic acid hydrochloride

Übersicht

Beschreibung

“(6-(Aminomethyl)pyridin-3-yl)boronic acid hydrochloride” is an organic compound with the CAS Number: 1375303-30-2 . It has a molecular weight of 188.42 and its IUPAC name is 6-(aminomethyl)-3-pyridinylboronic acid hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9BN2O2.ClH/c8-3-6-2-1-5 (4-9-6)7 (10)11;/h1-2,4,10-11H,3,8H2;1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are known for their robust boron-nitrogen coordination chemistry, unique hydrogen bonding, and acidic properties . They are often used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Cross-Coupling Reactions

This compound is utilized in the Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds. These reactions are fundamental in the synthesis of various organic compounds, including pharmaceuticals and polymers. The boronic acid moiety of this compound reacts with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of biaryl or styrenyl derivatives .

Chemical Synthesis

In chemical synthesis, 6-(aminomethyl)pyridin-3-ylboronic acid hydrochloride serves as a building block for heterocyclic compounds. Its structure is particularly useful for constructing pyridine rings, which are a core component of many drugs and agrochemicals .

Material Science

Researchers in material science may employ this compound to modify the surface properties of materials. By introducing pyridine and boronic acid functionalities, the compound can be used to alter adhesion, conductivity, and reactivity of material surfaces .

Chromatography

The compound’s unique structure allows it to act as a ligand in chromatography columns. It can help in the separation of complex mixtures by selectively binding with certain molecules, thus aiding in analytical and preparative chromatography .

Analytical Chemistry

In analytical chemistry, 6-(aminomethyl)pyridin-3-ylboronic acid hydrochloride can be used as a reagent for detecting and quantifying substances. Its boronic acid group can form complexes with sugars and other diol-containing compounds, which is useful in various assays .

Life Sciences Research

In life sciences, this compound finds application in the study of biochemical processes. It can be used to investigate the role of pyridine-containing molecules in biological systems or as a precursor for synthesizing bioactive molecules .

Drug Development

Due to its reactivity and functional groups, this compound is valuable in drug development. It can be used to create novel drug candidates, especially in the design of kinase inhibitors, which are a class of drugs that regulate signal transduction pathways .

Catalysis

Lastly, 6-(aminomethyl)pyridin-3-ylboronic acid hydrochloride can be used in catalysis. Its boronic acid group can participate in catalytic cycles, especially in reactions that require the formation or cleavage of carbon-oxygen bonds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions , which suggests that its targets could be various organic compounds involved in these reactions.

Mode of Action

The compound 6-(aminomethyl)pyridin-3-ylboronic acid hydrochloride interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid compound (like our compound) transfers its organic group to a metal catalyst, such as palladium .

Biochemical Pathways

The biochemical pathways affected by 6-(aminomethyl)pyridin-3-ylboronic acid hydrochloride are related to the Suzuki-Miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in organic synthesis and can lead to the creation of a wide variety of organic compounds .

Result of Action

The molecular and cellular effects of 6-(aminomethyl)pyridin-3-ylboronic acid hydrochloride’s action are primarily the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This can lead to the synthesis of a wide variety of organic compounds.

Action Environment

The action of 6-(aminomethyl)pyridin-3-ylboronic acid hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . Furthermore, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the presence of other substances, the temperature, and the pH of the environment .

Eigenschaften

IUPAC Name |

[6-(aminomethyl)pyridin-3-yl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O2.ClH/c8-3-6-2-1-5(4-9-6)7(10)11;/h1-2,4,10-11H,3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTYLOJPTHZTKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)CN)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

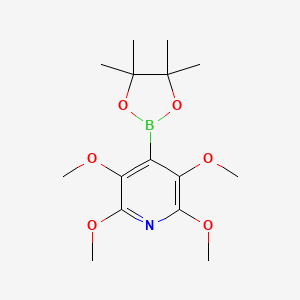

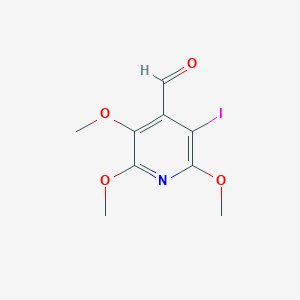

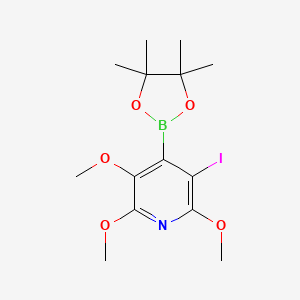

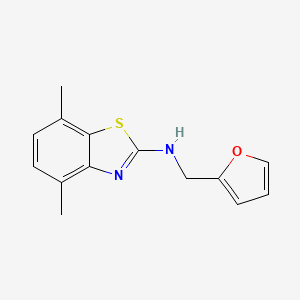

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethoxyfuro[3,4-b]pyridin-7(5H)-one](/img/structure/B1402946.png)

![2-Chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta-[b]thien-2-yl)propanamide](/img/structure/B1402949.png)

![Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B1402964.png)